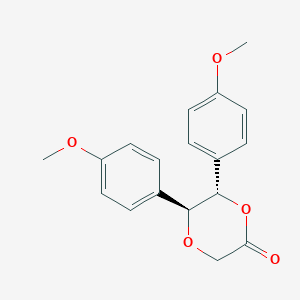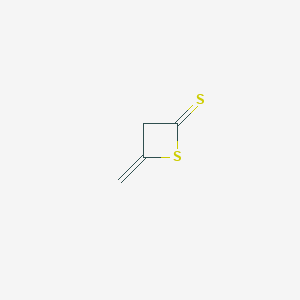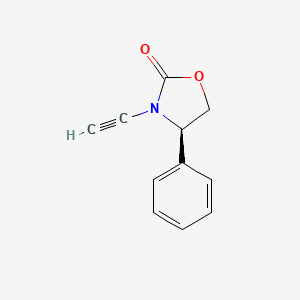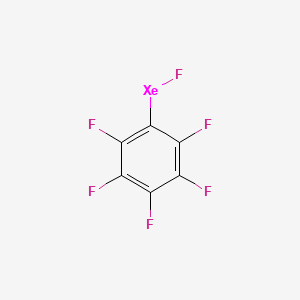
1,4-Dioxan-2-one, 5,6-bis(4-methoxyphenyl)-, (5S,6S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dioxan-2-one, 5,6-bis(4-methoxyphenyl)-, (5S,6S)- is a chemical compound with the molecular formula C18H20O5. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two methoxyphenyl groups attached to a dioxanone ring, which imparts specific chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxan-2-one, 5,6-bis(4-methoxyphenyl)-, (5S,6S)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable dioxanone precursor in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced purification techniques such as distillation, crystallization, and filtration to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dioxan-2-one, 5,6-bis(4-methoxyphenyl)-, (5S,6S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Applications De Recherche Scientifique
1,4-Dioxan-2-one, 5,6-bis(4-methoxyphenyl)-, (5S,6S)- has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,4-Dioxan-2-one, 5,6-bis(4-methoxyphenyl)-, (5S,6S)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes. The exact mechanism depends on the context of its use and the specific biological or chemical system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Dioxan-2-one, 5,6-bis(4-hydroxyphenyl)-, (5S,6S)-
- 1,4-Dioxan-2-one, 5,6-bis(4-chlorophenyl)-, (5S,6S)-
- 1,4-Dioxan-2-one, 5,6-bis(4-methylphenyl)-, (5S,6S)-
Uniqueness
1,4-Dioxan-2-one, 5,6-bis(4-methoxyphenyl)-, (5S,6S)- is unique due to the presence of methoxy groups, which influence its reactivity and interactions. These groups can affect the compound’s solubility, stability, and overall chemical behavior, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
326606-11-5 |
|---|---|
Formule moléculaire |
C18H18O5 |
Poids moléculaire |
314.3 g/mol |
Nom IUPAC |
(5S,6S)-5,6-bis(4-methoxyphenyl)-1,4-dioxan-2-one |
InChI |
InChI=1S/C18H18O5/c1-20-14-7-3-12(4-8-14)17-18(23-16(19)11-22-17)13-5-9-15(21-2)10-6-13/h3-10,17-18H,11H2,1-2H3/t17-,18-/m0/s1 |
Clé InChI |
XJOCBOJIYKIWLS-ROUUACIJSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)[C@H]2[C@@H](OC(=O)CO2)C3=CC=C(C=C3)OC |
SMILES canonique |
COC1=CC=C(C=C1)C2C(OC(=O)CO2)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzoic acid, 3,3'-[1,3-phenylenebis(carbonylimino)]bis-, dimethyl ester](/img/structure/B14243962.png)







![2-(2-Chlorophenyl)-5-{[(methanesulfinyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B14244011.png)




